(2S)-4-ethenyl-2-methyl-7-phenylhept-4-en-1-ol
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Overview
Description
(2S)-4-ethenyl-2-methyl-7-phenylhept-4-en-1-ol is an organic compound with a complex structure that includes both aliphatic and aromatic components. This compound is characterized by the presence of a hydroxyl group, a vinyl group, and a phenyl group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-4-ethenyl-2-methyl-7-phenylhept-4-en-1-ol typically involves multi-step organic reactions. One common method includes the use of Grignard reagents, where a phenylmagnesium bromide reacts with an appropriate aldehyde or ketone to form the desired alcohol. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve catalytic hydrogenation and other large-scale organic synthesis techniques. The use of continuous flow reactors and optimized catalysts can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
(2S)-4-ethenyl-2-methyl-7-phenylhept-4-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The vinyl group can be reduced to form saturated hydrocarbons.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of brominated or nitrated aromatic compounds.
Scientific Research Applications
(2S)-4-ethenyl-2-methyl-7-phenylhept-4-en-1-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (2S)-4-ethenyl-2-methyl-7-phenylhept-4-en-1-ol exerts its effects involves interactions with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the phenyl group can participate in π-π interactions. These interactions can influence the compound’s binding affinity and activity in biological systems.
Comparison with Similar Compounds
Similar Compounds
(2S)-Naringenin: A dihydro-flavonoid with similar hydroxyl and phenyl groups.
Koninginins: Polyketides with similar structural features and biological activities.
Uniqueness
(2S)-4-ethenyl-2-methyl-7-phenylhept-4-en-1-ol is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its structure provides a balance between hydrophilic and hydrophobic properties, making it versatile in various applications.
Properties
CAS No. |
919284-06-3 |
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Molecular Formula |
C16H22O |
Molecular Weight |
230.34 g/mol |
IUPAC Name |
(2S)-4-ethenyl-2-methyl-7-phenylhept-4-en-1-ol |
InChI |
InChI=1S/C16H22O/c1-3-15(12-14(2)13-17)10-7-11-16-8-5-4-6-9-16/h3-6,8-10,14,17H,1,7,11-13H2,2H3/t14-/m0/s1 |
InChI Key |
OJQZYUUBBHMJTC-AWEZNQCLSA-N |
Isomeric SMILES |
C[C@@H](CC(=CCCC1=CC=CC=C1)C=C)CO |
Canonical SMILES |
CC(CC(=CCCC1=CC=CC=C1)C=C)CO |
Origin of Product |
United States |
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